molecular formula C20H23N5O2S B10998591 N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B10998591
M. Wt: 397.5 g/mol
InChI Key: FUPXBBRGNDDHLJ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that features an indole moiety, a pyridazinone ring, and a thiomorpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, acylation, and cyclization to form the desired compound. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the pyridazinone ring can participate in enzyme inhibition. The thiomorpholine group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(morpholin-4-yl)pyridazin-1(6H)-yl]acetamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(piperidin-4-yl)pyridazin-1(6H)-yl]acetamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C20H23N5O2S/c26-19(21-8-7-15-13-22-17-4-2-1-3-16(15)17)14-25-20(27)6-5-18(23-25)24-9-11-28-12-10-24/h1-6,13,22H,7-12,14H2,(H,21,26)

InChI Key

FUPXBBRGNDDHLJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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